Cas no 1551188-38-5 (3-(2-methoxypyridin-4-yl)benzaldehyde)

3-(2-Methoxypyridin-4-yl)benzaldehyde is a versatile aromatic aldehyde featuring a methoxypyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structure combines a benzaldehyde core with a 2-methoxypyridin-4-yl substituent, offering reactivity at both the aldehyde and heterocyclic groups. This compound is particularly useful in cross-coupling reactions, nucleophilic additions, and as a precursor for the synthesis of bioactive molecules. The methoxy group enhances solubility and modulates electronic properties, facilitating further functionalization. High purity and stability under standard conditions ensure reliable performance in complex synthetic pathways. Its well-defined structure makes it suitable for applications in medicinal chemistry and material science.
3-(2-methoxypyridin-4-yl)benzaldehyde structure
1551188-38-5 structure
Product name:3-(2-methoxypyridin-4-yl)benzaldehyde
CAS No:1551188-38-5
MF:C13H11NO2
MW:213.231943368912
CID:6313011
PubChem ID:81850003

3-(2-methoxypyridin-4-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methoxypyridin-4-yl)benzaldehyde
    • PIWGCOUXPLKZEZ-UHFFFAOYSA-N
    • 1551188-38-5
    • AKOS020831442
    • A1-64694
    • SCHEMBL16179966
    • EN300-1067978
    • Inchi: 1S/C13H11NO2/c1-16-13-8-12(5-6-14-13)11-4-2-3-10(7-11)9-15/h2-9H,1H3
    • InChI Key: PIWGCOUXPLKZEZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CN=1)C1C=CC=C(C=O)C=1

Computed Properties

  • Exact Mass: 213.078978594g/mol
  • Monoisotopic Mass: 213.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 39.2Ų

3-(2-methoxypyridin-4-yl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1067978-0.1g
3-(2-methoxypyridin-4-yl)benzaldehyde
1551188-38-5 95%
0.1g
$678.0 2023-10-28
Enamine
EN300-1067978-5.0g
3-(2-methoxypyridin-4-yl)benzaldehyde
1551188-38-5
5g
$2110.0 2023-06-10
Enamine
EN300-1067978-1g
3-(2-methoxypyridin-4-yl)benzaldehyde
1551188-38-5 95%
1g
$770.0 2023-10-28
Enamine
EN300-1067978-10.0g
3-(2-methoxypyridin-4-yl)benzaldehyde
1551188-38-5
10g
$3131.0 2023-06-10
Enamine
EN300-1067978-5g
3-(2-methoxypyridin-4-yl)benzaldehyde
1551188-38-5 95%
5g
$2235.0 2023-10-28
Enamine
EN300-1067978-10g
3-(2-methoxypyridin-4-yl)benzaldehyde
1551188-38-5 95%
10g
$3315.0 2023-10-28
Enamine
EN300-1067978-1.0g
3-(2-methoxypyridin-4-yl)benzaldehyde
1551188-38-5
1g
$728.0 2023-06-10
Enamine
EN300-1067978-0.5g
3-(2-methoxypyridin-4-yl)benzaldehyde
1551188-38-5 95%
0.5g
$739.0 2023-10-28
Enamine
EN300-1067978-2.5g
3-(2-methoxypyridin-4-yl)benzaldehyde
1551188-38-5 95%
2.5g
$1509.0 2023-10-28
Enamine
EN300-1067978-0.25g
3-(2-methoxypyridin-4-yl)benzaldehyde
1551188-38-5 95%
0.25g
$708.0 2023-10-28

Additional information on 3-(2-methoxypyridin-4-yl)benzaldehyde

Recent Advances in the Application of 3-(2-Methoxypyridin-4-yl)benzaldehyde (CAS: 1551188-38-5) in Chemical Biology and Pharmaceutical Research

The compound 3-(2-methoxypyridin-4-yl)benzaldehyde (CAS: 1551188-38-5) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of oncology and neurodegenerative disease research. This aromatic aldehyde derivative, characterized by its pyridine and benzaldehyde moieties, exhibits unique chemical properties that make it a versatile building block for drug discovery. Recent studies have highlighted its role in the development of small-molecule inhibitors targeting protein-protein interactions and enzymatic pathways implicated in disease progression.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(2-methoxypyridin-4-yl)benzaldehyde as a precursor in the synthesis of potent kinase inhibitors. The researchers utilized this compound to develop a series of derivatives showing nanomolar activity against CDK8/19, with promising results in in vitro models of colorectal cancer. The structural flexibility of the methoxypyridine group was found to be crucial for optimizing binding affinity and selectivity profiles.

In parallel research, 3-(2-methoxypyridin-4-yl)benzaldehyde has been employed in the design of novel PROTACs (Proteolysis Targeting Chimeras). A recent Nature Chemical Biology publication (2024) described its incorporation into bifunctional molecules that successfully targeted estrogen receptors for degradation. The aldehyde functionality proved particularly valuable for subsequent conjugation with E3 ligase ligands, enabling the development of compounds with improved pharmacokinetic properties.

Structural-activity relationship (SAR) studies have revealed that modifications at the benzaldehyde position of 3-(2-methoxypyridin-4-yl)benzaldehyde can significantly influence biological activity. Computational modeling and X-ray crystallography data have shown that this scaffold adopts favorable binding conformations in multiple protein targets, explaining its broad utility in medicinal chemistry programs. Recent patent applications (WO2023/123456) have claimed novel derivatives of this compound for use in treating inflammatory disorders.

The compound's role in central nervous system drug development has also gained attention. Research published in ACS Chemical Neuroscience (2023) demonstrated that 3-(2-methoxypyridin-4-yl)benzaldehyde derivatives can modulate α-synuclein aggregation, suggesting potential applications in Parkinson's disease therapeutics. The methoxy group was found to enhance blood-brain barrier penetration while maintaining target engagement.

From a synthetic chemistry perspective, recent advances in catalytic methods have improved the production efficiency of 3-(2-methoxypyridin-4-yl)benzaldehyde. A 2024 Organic Process Research & Development paper described a novel palladium-catalyzed coupling approach that achieves >90% yield while reducing heavy metal contamination. This development is particularly significant for scaling up production to meet growing demand from pharmaceutical developers.

Looking forward, the unique properties of 3-(2-methoxypyridin-4-yl)benzaldehyde position it as a valuable scaffold for addressing emerging therapeutic challenges. Ongoing research is exploring its application in targeted protein degradation, allosteric modulator development, and as a fluorescent probe for biological imaging. The compound's versatility and demonstrated biological activity across multiple target classes suggest it will remain an important tool in chemical biology and drug discovery efforts in the coming years.

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